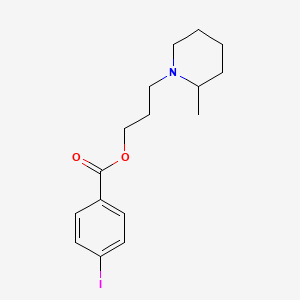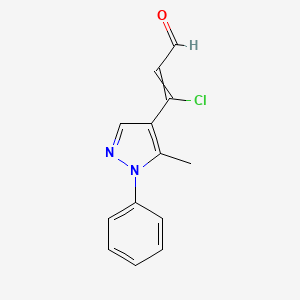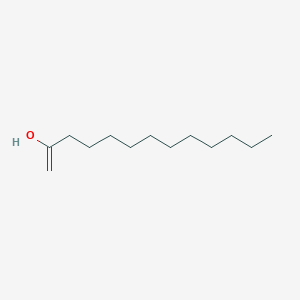
Tridecen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tridecen-2-ol is an organic compound with the molecular formula C13H26O. It is an unsaturated alcohol, specifically an alkenol, characterized by the presence of a double bond between the second and third carbon atoms in the chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tridecen-2-ol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of tridecene. In this method, tridecene is first treated with borane (BH3) to form a trialkylborane intermediate. This intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of tridecenal. This process uses a metal catalyst, such as palladium or platinum, under controlled temperature and pressure conditions to reduce the aldehyde group to an alcohol group, resulting in the formation of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Tridecen-2-ol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form tridecenal or tridecenoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to tridecane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed
Oxidation: Tridecenal, Tridecenoic acid.
Reduction: Tridecane.
Substitution: Tridecenyl chloride.
Wissenschaftliche Forschungsanwendungen
Tridecen-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: this compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Wirkmechanismus
The mechanism of action of tridecen-2-ol involves its interaction with specific molecular targets. For instance, in cancer research, this compound has been found to target M-phase inducer phosphatases 1 and 2 (CDC 25A and B). These proteins play a crucial role in cell cycle regulation, and the binding of this compound to these targets can inhibit their activity, leading to cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Tridecen-2-ol can be compared with other similar compounds, such as:
Tridecen-1-ol: Another unsaturated alcohol with the double bond located between the first and second carbon atoms.
Tridecen-3-ol: An isomer with the double bond between the third and fourth carbon atoms.
Tridecen-2-one: A ketone with the double bond and carbonyl group located at the second carbon atom.
Uniqueness
This compound is unique due to its specific position of the double bond and hydroxyl group, which imparts distinct chemical and biological properties compared to its isomers and analogs.
Eigenschaften
CAS-Nummer |
64391-40-8 |
|---|---|
Molekularformel |
C13H26O |
Molekulargewicht |
198.34 g/mol |
IUPAC-Name |
tridec-1-en-2-ol |
InChI |
InChI=1S/C13H26O/c1-3-4-5-6-7-8-9-10-11-12-13(2)14/h14H,2-12H2,1H3 |
InChI-Schlüssel |
APYPFHCCLIIHOK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


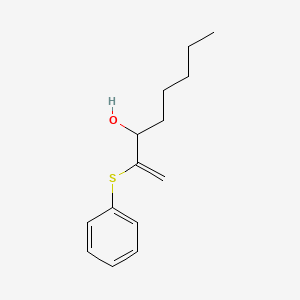
![S-[2-(Methoxyamino)-2-oxoethyl] diethylcarbamothioate](/img/structure/B14497451.png)
![7-Chloro-9-[3-(dimethylamino)propyl]-2,3-difluoro-9H-thioxanthen-9-OL](/img/structure/B14497459.png)
![[Boranetriyltri(propane-3,1-diyl)]tris(trimethylstannane)](/img/structure/B14497460.png)

![8-Chloro-10-hydroxy-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14497473.png)
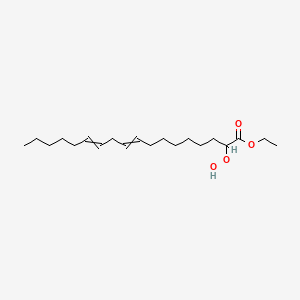
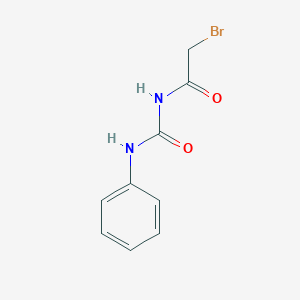
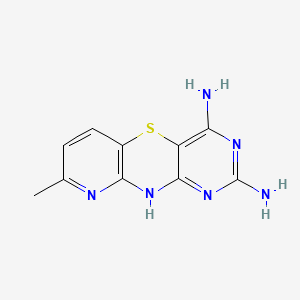
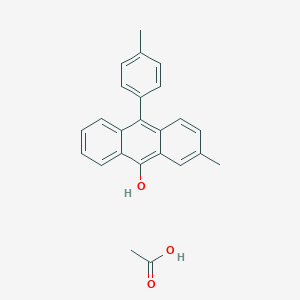
![Diethyl [2-(diethylamino)-2-ethoxyethenyl]phosphonate](/img/structure/B14497491.png)
